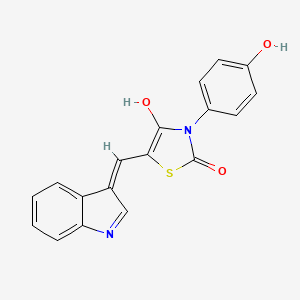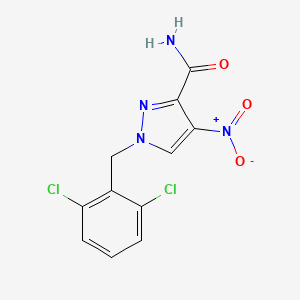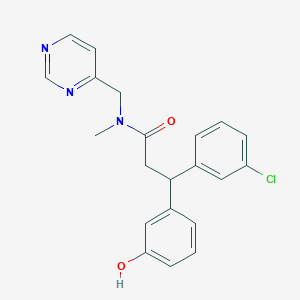
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione, also known as HITTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. HITTD has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cancer cell growth, glucose metabolism, and inflammation. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to increase the expression of glucose transporter 4 (GLUT4) in skeletal muscle cells, leading to improved glucose uptake and utilization. Additionally, it has been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale production. It has also been shown to exhibit potent anticancer and antidiabetic effects, making it a potential candidate for the development of new drugs. However, there are also some limitations to its use. This compound has poor solubility in water, which can make it challenging to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new drugs based on this compound. Its potent anticancer and antidiabetic effects make it a promising candidate for drug development. Another area of interest is the elucidation of its mechanism of action. A better understanding of how this compound modulates various signaling pathways could lead to the development of more effective drugs. Additionally, the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity could further advance the field of this compound research.
Métodos De Síntesis
The synthesis of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and indole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to obtain this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-hydroxy-3-(4-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-13-7-5-12(6-8-13)20-17(22)16(24-18(20)23)9-11-10-19-15-4-2-1-3-14(11)15/h1-10,21-22H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCXRMRUVJJEO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)S3)C4=CC=C(C=C4)O)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)S3)C4=CC=C(C=C4)O)O)/C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)
![5-[2-(3-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6024610.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6024629.png)

![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)
![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6024661.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)

![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)